molecular formula C19H20BrN5S B1237165 3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No. B1237165
M. Wt: 430.4 g/mol
InChI Key: WLVWBARTACPUQP-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-4-[[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Molecular Structure and Conformation

  • Thioketone Form and Planarity of Triazole Ring : The compound exhibits a thioketone form and its triazole ring is almost planar. It features weak intramolecular and intermolecular interactions, contributing to its unique molecular structure (Wu et al., 2001).

Antimicrobial Activities

  • Antibacterial Activity Against Gram-Positive Bacteria : Some derivatives of this compound class have shown significant antibacterial activity against Gram-positive bacteria, highlighting their potential in antimicrobial applications (Dogan et al., 1997).

Potential in Pain Management

  • Influence on Nociceptive System : Related 1,2,4-triazole derivatives have been studied for their effects on the central component of the nociceptive system, indicating a potential role in pain management (Pruhlo, 2016).

Cancer Research

  • Effect on Cancer Cell Migration and Growth : Derivatives of the compound have been explored for their impact on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, suggesting a role in cancer research (Šermukšnytė et al., 2022).

Thiol-Thione Tautomerism

  • Study of Thiol-Thione Tautomerism : The thiol-thione tautomerism of 1,2,4-triazole derivatives has been investigated, which is crucial for understanding their chemical behavior and stability (Süleymanoğlu et al., 2017).

Synthesis and Structural Elucidation

  • Novel Synthesis and Structural Analysis : The novel synthesis methods and structural assignments of related compounds enhance the understanding of their chemical properties (Wujec & Typek, 2023).

Anticonvulsant and Antimicrobial Effects

  • Anticonvulsant and Antimicrobial Potential : Certain derivatives demonstrate significant anticonvulsant and antimicrobial activities, making them potential candidates for pharmaceutical research (Praveen et al., 2017).

properties

Product Name

3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C19H20BrN5S

Molecular Weight

430.4 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20BrN5S/c1-3-24(4-2)15-11-9-14(10-12-15)13-21-25-18(22-23-19(25)26)16-7-5-6-8-17(16)20/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+

InChI Key

WLVWBARTACPUQP-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br

SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
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3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
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3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
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3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
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3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

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